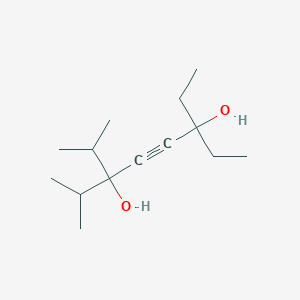
6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol is a chemical compound with a complex structure characterized by the presence of multiple functional groups, including an alkyne and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor followed by hydroxylation to introduce the diol functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to facilitate the addition of the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-dione.
Reduction: Formation of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-ene-3,6-diol.
Substitution: Formation of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-dichloride.
科学研究应用
6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the alkyne group can participate in various chemical reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl- (2R-cis)
- 5-Ethyl-2,6-dimethyloctane
- 3,4,7-Trimethyl-6-(1-methylethyl)nonane
属性
CAS 编号 |
185423-49-8 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC 名称 |
6-ethyl-2-methyl-3-propan-2-yloct-4-yne-3,6-diol |
InChI |
InChI=1S/C14H26O2/c1-7-13(15,8-2)9-10-14(16,11(3)4)12(5)6/h11-12,15-16H,7-8H2,1-6H3 |
InChI 键 |
WUWJIMJZHUIAKR-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(C#CC(C(C)C)(C(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)
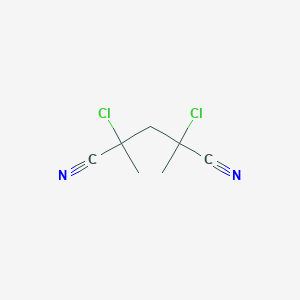
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)

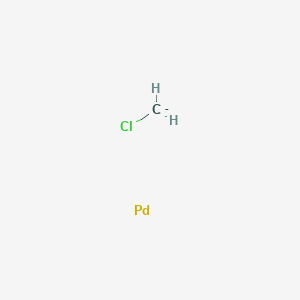
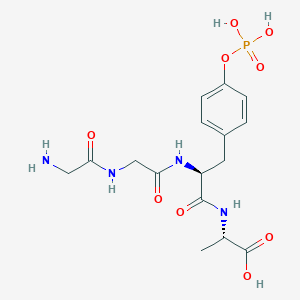
![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)
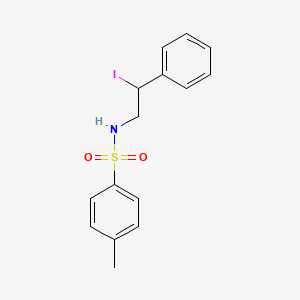
![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)

acetate](/img/structure/B12557345.png)

